3,6-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazole ring and a carboxamide group
Preparation Methods
The synthesis of 3,6-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the isoxazole ring, followed by the introduction of the pyrazole moiety. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
3,6-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in inflammation and cancer .
Comparison with Similar Compounds
When compared to similar compounds, 3,6-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structure and potential applications. Similar compounds include other isoxazolo[5,4-b]pyridines and pyrazole derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 3,6-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of the isoxazole and pyrazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
3,6-dimethyl-N-[(2-propylpyrazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-4-7-21-12(5-6-18-21)9-17-15(22)13-8-10(2)19-16-14(13)11(3)20-23-16/h5-6,8H,4,7,9H2,1-3H3,(H,17,22) |
InChI Key |
SORJVRGBOOTSCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Origin of Product |
United States |
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